molecular formula C16H17N3O6 B5909624 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5909624
M. Wt: 347.32 g/mol
InChI Key: RNMVSJNCZDXYAC-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DMNPY, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The exact mechanism of action of 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways in cells. This can lead to a range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione has been found to have a range of interesting biochemical and physiological effects, including the ability to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have anti-inflammatory properties and may be useful for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione in laboratory experiments is its ability to act as a fluorescent probe for detecting DNA damage, which can be useful for studying various biological processes. Additionally, 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione has been found to be relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of new synthetic methods for producing 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione with improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione and its potential use as a therapeutic agent for treating cancer and other diseases. Finally, 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione may also have potential applications in the development of new diagnostic tools for detecting DNA damage and other cellular processes.

Synthesis Methods

6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with a mixture of nitromethane and ammonium acetate, followed by a series of additional reactions to produce the final product. This synthesis method has been optimized to produce high yields of 6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione with good purity.

Scientific Research Applications

6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for investigating the role of nitric oxide in biological processes, and as a potential therapeutic agent for treating certain types of cancer.

properties

IUPAC Name

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-17-12(14(19(22)23)15(20)18(2)16(17)21)8-6-10-5-7-11(24-3)9-13(10)25-4/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVSJNCZDXYAC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6599452

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